molecular formula C11H14BrN3O2 B1407992 2-Bromo-4-(piperidin-1-ylamino)nitrobenzene CAS No. 1707378-08-2

2-Bromo-4-(piperidin-1-ylamino)nitrobenzene

Cat. No. B1407992
CAS RN: 1707378-08-2
M. Wt: 300.15 g/mol
InChI Key: GEMNZXJRWKLZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Nitro compounds, like BPNB, have a nitro group (−NO2) that is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This structure contributes to the high dipole moments of nitro compounds .


Chemical Reactions Analysis

Nitro compounds can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

Nitro compounds have lower volatility than ketones of about the same molecular weight . They also have low water solubility . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Safety and Hazards

While specific safety data for BPNB is not available, similar compounds like 1-bromo-4-nitrobenzene are classified as flammable liquids and skin irritants . They may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . They are also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-(3-bromo-4-nitrophenyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c12-10-8-9(4-5-11(10)15(16)17)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMNZXJRWKLZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(piperidin-1-ylamino)nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(piperidin-1-ylamino)nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(piperidin-1-ylamino)nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(piperidin-1-ylamino)nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(piperidin-1-ylamino)nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(piperidin-1-ylamino)nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(piperidin-1-ylamino)nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.